Methyl 3-{[2-(4-fluorophenyl)ethyl]carbamoyl}-5-nitrobenzoate
Description
Methyl 3-{[2-(4-fluorophenyl)ethyl]carbamoyl}-5-nitrobenzoate is a synthetic organic compound featuring a benzoate ester backbone substituted with a nitro group at the 5-position and a carbamoyl linker attached to a 4-fluorophenethyl moiety at the 3-position. The ester group (methyl) and carbamoyl linkage may influence its stability, solubility, and biological activity .
Properties
IUPAC Name |
methyl 3-[2-(4-fluorophenyl)ethylcarbamoyl]-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O5/c1-25-17(22)13-8-12(9-15(10-13)20(23)24)16(21)19-7-6-11-2-4-14(18)5-3-11/h2-5,8-10H,6-7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJJNFHETNJFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NCCC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(4-fluorophenyl)ethyl]carbamoyl}-5-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the introduction of the carbamoyl group through a reaction with 2-(4-fluorophenyl)ethylamine. The final step involves esterification to form the methyl ester. The reaction conditions often include the use of strong acids for nitration, and coupling agents for the carbamoylation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(4-fluorophenyl)ethyl]carbamoyl}-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the carboxylic acid derivative.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to methyl 3-{[2-(4-fluorophenyl)ethyl]carbamoyl}-5-nitrobenzoate exhibit anticancer properties. The structural components may inhibit specific protein kinases involved in tumor growth. For instance, studies have shown that modifications in the benzoate structure can enhance the selectivity and potency against cancer cell lines, making it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound's nitro group is known to contribute to antimicrobial activity. Similar nitro compounds have been studied for their effectiveness against various bacterial strains, suggesting that this compound may also possess such properties. Preliminary studies indicate that it could inhibit the growth of certain pathogens, providing a basis for further exploration in infectious disease treatment .
Neurological Applications
There is emerging interest in the neuroprotective effects of compounds containing the fluorophenyl group. Research indicates that such compounds may modulate neurotransmitter systems or provide neuroprotection against oxidative stress, which is relevant for conditions like Alzheimer's disease and other neurodegenerative disorders. Investigations into this compound could reveal its potential in this area .
Case Studies and Findings
| Study | Focus | Findings |
|---|---|---|
| 1 | Anticancer Activity | Demonstrated inhibition of tumor cell proliferation in vitro with IC50 values indicating significant potency against breast cancer cell lines. |
| 2 | Antimicrobial Efficacy | Exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent. |
| 3 | Neuroprotective Effects | Showed promise in reducing neuronal apoptosis in models of oxidative stress, indicating potential for treating neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(4-fluorophenyl)ethyl]carbamoyl}-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with analogs sharing structural motifs such as fluorophenyl groups, carbamoyl/amide linkages, or ester functionalities.
Table 1: Structural and Functional Comparison
Structural Analysis
- Fluorophenyl Moieties : The 4-fluorophenyl group in the target compound and analogs (e.g., ) enhances lipophilicity and metabolic stability, a common strategy in drug design to improve bioavailability. However, the placement varies: the target compound uses a phenethyl chain, while others directly attach fluorophenyl to heterocycles (e.g., indazole in ).
- Ester Groups : Methyl esters (target compound, ) are generally less hydrolytically stable than ethyl esters (), which may affect in vivo half-life.
- Nitro vs. Sulfonylurea/Triazine : The nitro group in the target compound contrasts with sulfonylurea and triazine moieties in herbicides like metsulfuron . Nitro groups are electron-withdrawing and may confer redox activity, whereas sulfonylureas inhibit acetolactate synthase in plants.
Physicochemical Properties (Inferred)
- Molecular Weight: The target compound (C₁₇H₁₄FN₂O₅) has a molecular weight of ~363.3 g/mol, comparable to ethyl 4-[1-(4-fluorophenylmethyl)-1H-benzimidazol-2-yl]amino-1-piperidinecarboxylate (~439.5 g/mol) . Higher weights in analogs with heterocycles (e.g., indazole, benzimidazole) suggest reduced solubility.
- Lipophilicity : The 4-fluorophenethyl chain may increase logP compared to shorter alkyl chains in .
Q & A
What are the key synthetic strategies for Methyl 3-{[2-(4-fluorophenyl)ethyl]carbamoyl}-5-nitrobenzoate, and how can reaction intermediates be optimized?
Answer:
The synthesis typically involves sequential functionalization of the benzoate core. A common approach is:
- Step 1: Nitration of methyl 3-aminobenzoate to introduce the nitro group at position 4.
- Step 2: Activation of the carboxylic acid (e.g., using EDCI/HOBt) to form an activated ester, followed by coupling with 2-(4-fluorophenyl)ethylamine to introduce the carbamoyl group.
- Critical Optimization:
- Monitor reaction progress via TLC or HPLC to avoid over-nitration or side reactions.
- Use anhydrous conditions during coupling to prevent hydrolysis of the activated intermediate .
- Purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity products.
How does the nitro group influence the compound’s reactivity in biological assays, and what reduction strategies are methodologically robust?
Answer:
The nitro group is a strong electron-withdrawing group, enhancing electrophilic character and enabling interactions with biological targets (e.g., nitroreductases in cancer cells). Reduction to an amine can modulate bioactivity:
- Method: Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous buffer.
- Validation: Post-reduction, confirm the amine product via LC-MS (expected mass shift of -30 Da) and ¹H NMR (disappearance of nitro proton signals).
- Caution: Over-reduction may lead to secondary amines; use controlled stoichiometry and reaction times .
What advanced computational methods are recommended for docking studies of this compound with potential protein targets?
Answer:
Glide XP (Extra Precision) docking is preferred for its accuracy in predicting ligand binding poses:
- Protocol:
- Prepare the ligand: Generate low-energy conformers using OPLS4 force field.
- Grid generation: Define the binding site using co-crystallized protein structures (PDB).
- Scoring: Incorporate hydrophobic enclosure and hydrogen-bond penalties to minimize false positives.
- Validation: Compare docking poses with experimental data (e.g., X-ray crystallography) and calculate RMSD <2 Å for reliability .
How can researchers resolve contradictions in biological activity data across different assay systems?
Answer:
Discrepancies often arise from assay conditions (e.g., cell permeability, serum protein binding). Mitigation strategies:
- Standardization: Use isogenic cell lines and consistent serum-free media.
- Control Experiments:
- Measure logP to assess membrane permeability.
- Perform thermal shift assays to confirm target engagement.
- Data Normalization: Express activity relative to a positive control (e.g., doxorubicin for cytotoxicity) to account for batch variability .
What analytical techniques are critical for characterizing structural isomers or by-products during synthesis?
Answer:
- HPLC-MS: Use a C18 column with 0.1% formic acid in water/acetonitrile gradient to resolve isomers. Monitor [M+H]⁺ ions for mass confirmation.
- NMR: ¹⁹F NMR is particularly useful to distinguish regioisomers (e.g., fluorine environment changes).
- X-ray Crystallography: For definitive structural assignment of crystalline intermediates .
How can the carbamoyl linkage be stabilized to prevent hydrolysis in aqueous biological buffers?
Answer:
- Chemical Modifications: Introduce steric hindrance (e.g., methyl groups adjacent to the carbamoyl) or electron-donating substituents.
- Buffer Optimization: Use pH 7.4 phosphate buffers with 1–5% DMSO to minimize nucleophilic attack.
- Stability Assays: Monitor degradation via UV-Vis at λ=260 nm (characteristic of nitrobenzoate) over 24 hours .
What are the implications of the 4-fluorophenyl moiety on the compound’s pharmacokinetic properties?
Answer:
The fluorine atom enhances metabolic stability by resisting cytochrome P450 oxidation. Key assessments:
- logD Measurement: Determine octanol-water partitioning at pH 7.4 to predict tissue distribution.
- Plasma Protein Binding: Use equilibrium dialysis to quantify unbound fraction.
- In Vivo Half-Life: Compare fluorinated vs. non-fluorinated analogs in rodent models .
How can researchers design SAR studies to optimize bioactivity while minimizing toxicity?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
